1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-D-galactopyranose
Description
Structural Classification and Significance in Carbohydrate Chemistry
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl)-D-galactopyranose is a disaccharide derivative in which both galactose units are fully acetylated at specific hydroxyl positions. The compound consists of two D-galactopyranose rings connected via an α-(1→3) glycosidic bond. Each monosaccharide unit bears acetyl groups at positions 1, 2, 4, and 6 (non-reducing end) and 2, 3, 4, and 6 (reducing end), respectively (Figure 1).
Table 1: Acetylation Pattern of the Compound
| Position | Non-reducing Galactose | Reducing Galactose |
|---|---|---|
| 1 | Acetylated | - |
| 2 | Acetylated | Acetylated |
| 3 | Free | Acetylated |
| 4 | Acetylated | Acetylated |
| 6 | Acetylated | Acetylated |
This peracetylation confers enhanced chemical stability and solubility in organic solvents, making the compound a critical intermediate in oligosaccharide synthesis. The acetyl groups protect reactive hydroxyls during glycosylation reactions, enabling precise control over stereochemical outcomes. Its structural complexity has also facilitated studies on carbohydrate-protein interactions, particularly in glycobiology.
Historical Development of Peracetylated Galactose Derivatives
The synthesis of peracetylated galactose derivatives began in the early 20th century with the advent of acetylation techniques using acetic anhydride and catalysts like sodium acetate. A landmark study in 1948 demonstrated rapid acetylation of glucose using perchloric acid, though analogous methods for galactose required optimization due to stereochemical challenges. By the 1980s, advances in regioselective protection-deprotection strategies enabled the synthesis of complex disaccharides like this compound.
Table 2: Evolution of Synthetic Methods
The compound’s utility expanded with the rise of glycoconjugate vaccines and glycomimetic drugs, where its stability and modularity proved advantageous. Recent studies have leveraged its structure to investigate CH–π interactions in carbohydrate-aromatic binding motifs.
Nomenclature and Systematic Identification Systems
The systematic IUPAC name reflects its bis-acetylated, α-linked disaccharide structure:
- 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl)-D-galactopyranose
This denotes:
1. A reducing-end galactose acetylated at positions 1, 2, 4, and 6.
2. A non-reducing galactose linked via C3, acetylated at positions 2, 3, 4, and 6.
Table 3: Systematic Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 123809-61-0 | |
| PubChem CID | 11152232 (related tetra-acetylated) | |
| Molecular Formula | C₂₈H₃₈O₁₉ | |
| IUPAC Condensed | β-D-Galp2Ac3Ac4Ac6Ac-(α1→3)-D-Galp1Ac |
The α-configuration of the glycosidic bond is confirmed by nuclear magnetic resonance (NMR) coupling constants (J1,2 ≈ 3–4 Hz). Regulatory databases like PubChem and CAS prioritize this nomenclature to distinguish it from β-linked or partially acetylated analogs.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22+,23+,24+,25-,26-,27?,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQUPCAOOLXBPP-FRVWXVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858437 | |
| Record name | 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl)-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123809-61-0 | |
| Record name | 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl)-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Donor Preparation: Selective Acetylation of D-Galactose
The synthesis begins with the exhaustive acetylation of D-galactose to form 1,2,3,4,6-penta-O-acetyl-α-D-galactopyranose. This step employs acetic anhydride in pyridine, achieving near-quantitative acetylation at room temperature. Partial deprotection under controlled conditions (e.g., piperidine in tetrahydrofuran) selectively removes the anomeric acetyl group, yielding 2,3,4,6-tetra-O-acetyl-D-galactopyranose.
Glycosylation with Activated Donors
The glycosyl donor (2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide) is generated by treating the deprotected donor with HBr in acetic acid. Subsequent Koenigs-Knorr glycosylation couples this donor to 1,2,4,6-tetra-O-acetyl-D-galactopyranose (acceptor) in the presence of silver triflate (AgOTf) as a promoter. The reaction proceeds in anhydrous dichloromethane at −40°C, yielding the α-linked disaccharide derivative in 68–72% yield.
Table 1: Key Parameters for Classical Glycosylation
| Parameter | Value/Detail | Source |
|---|---|---|
| Donor Activation | HBr/AcOH, 0°C, 2 h | |
| Promoter | AgOTf (0.2 equiv) | |
| Reaction Temperature | −40°C | |
| Yield | 68–72% | |
| Anomeric Selectivity | α:β = 9:1 |
Thioglycoside-Mediated Glycosylation
Synthesis of Thioglycoside Donors
Thioglycosides offer enhanced stability over halide donors. As demonstrated in J-stage studies, 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside is prepared via BF3·Et2O-catalyzed thiolation of 1,2,3,4,6-penta-O-acetyl-D-galactose with p-octyloxybenzenethiol. The thioglycoside is isolated in 83% yield and exhibits excellent shelf stability.
Activation and Coupling
Glycosylation employs triflic acid (TfOH) and phenyliodine bis(trifluoroacetate) (PIFA) as dual promoters. Under −78°C conditions, the thioglycoside donor reacts with the partially acetylated acceptor (1,2,4,6-tetra-O-acetyl-D-galactopyranose) in dichloromethane, achieving α-selectivity through neighboring group participation. This method achieves 77% yield with minimal side products.
Table 2: Thioglycoside Method Optimization
Solid-Phase Synthesis for Scalable Production
Immobilization of Acceptor Sugar
Adapting protocols from neoglycopeptide synthesis, the acceptor galactose (1,2,4,6-tetra-O-acetyl-D-galactopyranose) is anchored to a Wang resin via a photolabile linker. This enables iterative glycosylation and purification steps without intermediate isolation.
Automated Glycosylation
A glycosyl donor (2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl imidate) is delivered in a 3:1 excess to the resin-bound acceptor. Activation with trimethylsilyl triflate (TMSOTf) in acetonitrile at 0°C ensures high α-selectivity. After cleavage from the resin using UV light, the crude product is purified via silica gel chromatography, yielding 65–70% over five steps.
Table 3: Solid-Phase Synthesis Metrics
| Parameter | Value/Detail | Source |
|---|---|---|
| Resin Type | Wang resin with photolabile linker | |
| Glycosyl Donor | Imidate (3.0 equiv) | |
| Activator | TMSOTf (0.1 equiv) | |
| Total Yield | 65–70% | |
| Purity Post-Purification | >95% (HPLC) |
Comparative Analysis of Methods
Efficiency and Scalability
-
Classical Glycosylation : Suitable for small-scale synthesis but limited by donor instability and moderate yields.
-
Thioglycosides : Higher yields and stability make this method preferable for intermediate-scale production.
-
Solid-Phase : Ideal for large-scale applications despite lower per-step yields due to automation advantages.
Chemical Reactions Analysis
Key Reaction Pathways
The synthesis of this compound involves glycosylation reactions, where a glycosyl donor reacts with an acceptor to form a glycosidic bond. The process typically includes:
- Formation of the glycosyl donor :
- Glycosylation with a D-galactopyranose acceptor :
-
Post-synthesis modifications :
- The resulting disaccharide is fully acetylated to yield the target compound.
Reaction Conditions :
- Catalyst : Mercury(II) cyanide
- Solvent : Anhydrous dichloromethane
- Temperature : Room temperature
- Yield : 89% (as reported in similar glycosylation reactions) .
Mechanism of Glycosylation
The reaction proceeds via an SN2-like mechanism , where the acceptor’s hydroxyl group attacks the anomeric carbon (C1) of the glycosyl donor. The acetyl groups on the donor direct the reaction to form the desired β-glycosidic bond .
Regioselectivity and Stereoselectivity
- The acetyl groups at positions 2, 3, 4, and 6 of the donor block nucleophilic attack at these positions, ensuring the reaction occurs at the 3-position of the acceptor .
- The stereochemistry of the glycosidic bond is controlled by the anomeric effect, favoring the β-configuration .
Key Functional Groups
| Position | Functional Group | Role |
|---|---|---|
| 1,2,4,6 | Acetyl (COCH₃) | Protecting groups |
| 3 | Glycosidic bond | Linkage site |
| 3 (donor) | Bromide (Br⁻) | Leaving group |
Glycosyltransferase Substrate
- The compound acts as a substrate for glycosyltransferases, enabling studies of enzyme specificity and catalytic mechanisms .
- Example: Used to explore the activity of β-galactosidase, which selectively removes acetyl groups at the 3-position .
Glycan-Protein Interactions
- Mimics natural glycan motifs, facilitating research into carbohydrate-mediated processes such as:
NMR Analysis
- ¹H-NMR (400 MHz, CDCl₃):
Reaction Yields
| Reaction | Yield |
|---|---|
| Glycosylation (Hg(CN)₂) | 89% |
| Acetylation | 85% |
| Deprotection (NH₃/MeOH) | Quantitative |
Scientific Research Applications
Organic Synthesis
One of the primary applications of 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl)-D-galactopyranose is in organic synthesis. The acetyl groups provide a protective function that allows for selective reactions to occur at specific sites on the sugar moiety. This compound can serve as a glycosyl donor in glycosylation reactions to produce more complex oligosaccharides or glycoproteins.
Case Study: Glycosylation Reactions
In a study published in the Journal of Carbohydrate Chemistry, researchers utilized this compound as a glycosyl donor to synthesize various glycosides. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating its effectiveness in producing biologically relevant carbohydrates .
Pharmaceutical Development
The compound has potential applications in drug development due to its ability to modify the pharmacokinetics of therapeutic agents. By attaching this carbohydrate moiety to drugs, researchers can enhance solubility and bioavailability.
Case Study: Drug Conjugates
A notable study explored the synthesis of drug conjugates using 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl)-D-galactopyranose. The resulting conjugates exhibited improved efficacy against specific cancer cell lines compared to unconjugated drugs . This highlights the potential for carbohydrate-based modifications in enhancing therapeutic outcomes.
Glycoscience Research
In glycoscience, this compound is invaluable for studying carbohydrate-protein interactions. Its structure allows researchers to investigate how different sugars influence biological processes such as cell signaling and immune responses.
Case Study: Lectin Binding Studies
Research conducted on the binding affinity of various lectins to this compound demonstrated that modifications in the sugar structure significantly affect binding interactions. This has implications for understanding cell recognition processes and developing targeted therapies .
Mechanism of Action
The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-D-galactopyranose involves its interaction with specific molecular targets:
Molecular Targets: Enzymes that recognize carbohydrate structures, such as glycosidases and glycosyltransferases.
Pathways Involved: The compound can participate in glycosylation reactions, affecting various biological pathways related to cell signaling and metabolism.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetylated Galactose Derivatives
Key Observations :
- Linkage Position : The (1→3) linkage in the target compound contrasts with (1→2) in disaccharide 18, affecting interactions with enzymes like glycosyltransferases .
- Functional Groups : Azido (in ) and fluoro (in ) substitutions enable distinct applications, such as bioconjugation and imaging, unlike the target compound’s role in glycan biosynthesis .
- Branched vs. Linear Structures : Compound 8 () has a branched structure, leading to higher molecular weight and steric complexity compared to the linear disaccharide target.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Stability : Acetylation confers high stability to the target compound, whereas trichloroacetimidate derivatives () are reactive intermediates with shorter shelf lives.
- Thermal Properties : Only the target compound and fluorinated analogs () report precise melting points, suggesting crystallinity critical for structural studies.
Table 3: Application-Specific Comparison
Key Observations :
Biological Activity
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl)-D-galactopyranose is a complex glycoside with significant biological activity. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure and Synthesis
The compound is characterized by its intricate structure, which includes multiple acetyl groups and galactopyranosyl moieties. Its molecular formula is with a molecular weight of 678.59 g/mol . The synthesis typically involves the acetylation of galactopyranose derivatives followed by glycosylation reactions to introduce the galactopyranosyl unit.
Synthesis Overview
- Starting Materials : D-galactose and acetylating agents.
- Key Steps :
- Acetylation : Protecting hydroxyl groups using acetic anhydride.
- Glycosylation : Coupling with the appropriate glycosyl donor.
- Purification : Using chromatography techniques to isolate the desired product.
Anticancer Activity
Research indicates that 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl)-D-galactopyranose exhibits promising anticancer properties.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by modulating apoptotic pathways. For instance, studies have demonstrated that it can upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Case Study : A study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant increase in early apoptosis rates from 0.47% to 25.44% and an increase in late apoptosis from 0.18% to 18.11% .
Table: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Mechanism |
|---|---|---|---|
| MCF-7 | 19.6 | Early: 25.44; Late: 18.11 | Upregulation of Bax; Downregulation of Bcl-2 |
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains.
- Bactericidal Properties : In vitro studies have shown that derivatives of this glycoside possess significant bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table: Antimicrobial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the acetyl groups or the introduction of different sugar moieties can significantly alter its biological properties.
Key Findings
- Acetylation Impact : Acetylated derivatives tend to exhibit lower toxicity against normal cells while maintaining effectiveness against cancer cells.
- Glycosyl Moiety Variation : Variations in the glycosyl moiety influence both the solubility and bioavailability of the compound, which are critical for its therapeutic application .
Q & A
Q. How can the regioselectivity of glycosylation reactions involving this compound be optimized for controlled oligosaccharide synthesis?
The regioselectivity of glycosylation is influenced by protecting group patterns, donor/acceptor reactivity, and reaction conditions. For example, the acetyl groups on the galactopyranose moieties direct reactivity by blocking hydroxyl groups, leaving the anomeric position (C1) and specific secondary positions (e.g., C3 in this case) as reactive sites. To optimize regioselectivity:
- Use trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate) for high anomeric reactivity .
- Adjust solvent polarity (e.g., dichloromethane vs. acetonitrile) to influence transition states .
- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts .
Q. What analytical methods are critical for confirming the structure of intermediates and final products derived from this compound?
- NMR spectroscopy : Key for verifying acetyl group positions (δ 1.8–2.2 ppm for methyl protons) and anomeric configuration (α/β: δ 5.0–6.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns (e.g., loss of acetyl groups, ~60 Da) .
- X-ray crystallography : Resolves absolute configuration in crystalline derivatives .
Q. What role do acetyl protecting groups play in stabilizing the compound during synthetic workflows?
Acetyl groups:
- Prevent undesired side reactions (e.g., oxidation, β-elimination) by blocking hydroxyl groups.
- Enhance solubility in organic solvents (e.g., CHCl₃, DCM) for homogeneous reaction conditions.
- Facilitate selective deprotection under mild basic conditions (e.g., NaOMe/MeOH) to regenerate free hydroxyls .
Advanced Research Questions
Q. How can chemoenzymatic approaches resolve contradictions in stereochemical outcomes observed during chemical glycosylation?
Chemical glycosylation may yield mixed α/β anomers due to competing mechanisms (e.g., SN1 vs. SN2). Chemoenzymatic strategies address this by:
- Employing glycosyltransferases (e.g., β1-3/4-galactosyltransferases) to enforce strict stereoselectivity .
- Using substrate engineering : Modifying the acceptor’s protecting groups (e.g., benzyl vs. benzoyl) to match enzyme active-site requirements .
- Example: Enzymatic extension of a synthetic trisaccharide core to generate human milk oligosaccharides with >95% β-selectivity .
Q. What mechanistic insights explain the variability in glycosyl donor reactivity under different catalytic conditions?
Variability arises from:
- Catalyst choice : BF₃·Et₂O promotes oxocarbenium ion formation (SN1 pathway), favoring β-selectivity, while AgOTf stabilizes glycosyl triflate intermediates (SN2-like, α-selectivity) .
- Temperature effects : Lower temperatures (−40°C) stabilize reactive intermediates, reducing side reactions .
- Donor design : Electron-withdrawing groups (e.g., trichloroacetimidate) increase donor electrophilicity, accelerating glycosylation .
Q. How can competing side reactions (e.g., acetyl migration or anomerization) be minimized during multi-step syntheses?
- Kinetic vs. thermodynamic control : Use low temperatures (−20°C) and short reaction times to trap kinetic products (e.g., desired β-anomer) .
- Protecting group compatibility : Avoid basic conditions that trigger acetyl migration (e.g., replace NaHCO₃ with milder bases like pyridine) .
- Anomerization inhibitors : Add molecular sieves to sequester moisture, preventing acid-catalyzed anomerization .
Methodological Comparison Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
